1-Amino-2-(p-tolyl)cyclopropanecarboxylic acid hydrochloride
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Overview
Description
1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL is a compound of significant interest in the field of organic chemistry.
Preparation Methods
The synthesis of 1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL involves several key steps:
Alkylation of Glycine Equivalents: This method involves the reaction of glycine equivalents with 1,2-electrophiles to form the cyclopropane ring.
Intramolecular Cyclization: γ-Substituted amino acid derivatives undergo intramolecular cyclization to form the desired compound.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to achieve cyclopropanation of alkenes.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using advanced techniques and equipment to control reaction conditions precisely.
Chemical Reactions Analysis
1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic Acid: A parent compound with similar structural features but lacking the p-tolyl group.
Coronamic Acid: Another derivative with distinct physiological activities.
Norcoronamic Acid: Similar in structure but with different substituents, leading to varied biological activities.
The uniqueness of 1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for targeted applications .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-amino-2-(4-methylphenyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-2-4-8(5-3-7)9-6-11(9,12)10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H |
InChI Key |
XFSWMMKSQBFLMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2(C(=O)O)N.Cl |
Origin of Product |
United States |
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